ROMP is a powerful technique for synthesizing well-defined polymers with controlled structures. Grubbs Catalyst C833 facilitates the formation of new carbon-carbon bonds by breaking and reforming double bonds in cyclic molecules (cyclic olefins). This ability allows researchers to create various polymeric materials with specific properties for diverse applications [].
Here are some examples of polymers synthesized using Grubbs Catalyst C833:
Beyond ROMP, Grubbs Catalyst C833 finds applications in various organic synthesis reactions. Its ability to promote the formation and cleavage of carbon-carbon double bonds enables researchers to perform:
Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate is a complex organometallic compound featuring ruthenium as the central metal atom. Its empirical formula is C₃₇H₆₇BCl₂F₄P₂Ru, and it is notable for its unique structural attributes, including the presence of tricyclohexylphosphine ligands and a methylidene group. The compound is characterized by its tetrafluoroborate counterion, which contributes to its solubility and stability in various solvents .
In ROMP, the Grubbs I catalyst coordinates with a cyclic alkene, weakens the C-C double bond, and facilitates its cleavage. The resulting alkylidene intermediate then reacts with another cyclic alkene, forming a new double bond and regenerating the catalyst. This cycle continues, leading to the propagation of the polymer chain.
This compound is primarily utilized in olefin metathesis reactions, where it acts as a catalyst. The presence of the ruthenium center allows for the efficient exchange of alkene partners, making it valuable in synthetic organic chemistry. The mechanism typically involves the formation of a metallacyclobutane intermediate, which subsequently leads to the regeneration of the catalyst and the formation of new olefins .
The synthesis of dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate typically involves several steps:
Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate finds applications primarily in:
Interaction studies involving dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate often focus on its catalytic behavior and interactions with substrates during metathesis reactions. These studies utilize techniques such as NMR spectroscopy and mass spectrometry to analyze reaction intermediates and products, providing insights into the mechanism and efficiency of catalysis .
Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate is part of a broader class of ruthenium-based catalysts used in olefin metathesis. Here are some similar compounds:
Compound Name | Key Features |
---|---|
Grubbs Catalyst (1st Generation) | Contains a different ligand set; widely used for metathesis. |
Dichloro(diphenylphosphino)(methylidene)Ru | Similar catalytic activity but different ligand environment. |
Ru(bis(diphenylphosphino)ethane)(methylidene) | More sterically hindered; used in specialized reactions. |
The uniqueness of dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate lies in its bulky tricyclohexylphosphine ligands that provide enhanced stability and selectivity in reactions compared to other catalysts. This steric bulk allows for effective catalysis under mild conditions while minimizing side reactions .
The ruthenium center in dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate exhibits a characteristic coordination geometry typical of ruthenium carbene complexes [1] [2]. The central ruthenium atom adopts a distorted square pyramidal or pseudo-octahedral coordination environment, which is common for ruthenium(II) complexes bearing carbene ligands [3] [4]. The coordination sphere consists of two chloride ligands arranged in a cis configuration, one tricyclohexylphosphine ligand, and the carbene moiety formed by the tricyclohexylphosphoranyl methylidene group [1] [5].
The ruthenium-carbene bond represents a critical structural feature, with the carbene carbon positioned to maximize orbital overlap with the ruthenium d-orbitals [2] [6]. This arrangement facilitates the characteristic reactivity patterns observed in metathesis catalysts, where the carbene ligand can undergo reversible coordination and dissociation processes [7] [8]. The geometry around the ruthenium center is influenced by the steric bulk of the tricyclohexylphosphine ligands, which create a protective environment around the metal center while allowing substrate access [9] [10].
The tricyclohexylphosphine ligand environment plays a crucial role in determining the electronic and steric properties of the complex [1] [5]. The bulky cyclohexyl substituents on the phosphorus atoms create significant steric hindrance around the ruthenium center, which influences both the stability and reactivity of the catalyst [9] [10]. These phosphine ligands are strong sigma-donors and weak pi-acceptors, contributing to the electron density at the ruthenium center [11] [12].
The phosphine ligands in this complex are arranged to provide optimal stabilization while maintaining the ability for ligand dissociation during catalytic processes [8] [13]. The tricyclohexylphosphine groups exhibit characteristic phosphorus-ruthenium bond lengths that are consistent with strong coordination [7] [14]. The cone angle of the tricyclohexylphosphine ligands is substantial, creating a sterically demanding environment that influences the selectivity and activity of the catalyst [9] [10].
The phosphoranyl methylidene moiety represents a unique structural feature where phosphorus forms a formal double bond with carbon, creating a carbene-like character [1] [5]. This arrangement contributes to the overall electronic structure of the complex and plays a role in the coordination geometry around the ruthenium center [2] [6].
The tetrafluoroborate anion serves as a non-coordinating counterion that balances the positive charge of the ruthenium complex cation [1] [5]. This counterion choice is significant because tetrafluoroborate exhibits minimal coordination affinity for ruthenium centers, allowing the metal to maintain its desired coordination environment [15] [16]. The tetrafluoroborate anion is known for its chemical stability and resistance to hydrolysis under normal storage conditions [15] [17].
The presence of the tetrafluoroborate counterion influences the solubility characteristics of the complex in various organic solvents [16] [18]. Unlike more coordinating anions, tetrafluoroborate remains largely dissociated in solution, which is beneficial for maintaining the integrity of the ruthenium coordination sphere [15] [19]. The tetrafluoroborate anion also contributes to the overall thermal stability of the complex by providing a stable anionic environment [15] [20].
The thermal properties of dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate are influenced by the robust coordination environment and the stability of the tetrafluoroborate counterion [1] [20]. While specific melting point data for this exact compound was not readily available in the literature, related ruthenium carbene complexes with tetrafluoroborate counterions typically exhibit thermal stability up to moderate temperatures [8] [13].
The thermal decomposition behavior of ruthenium carbene complexes generally involves initial ligand dissociation followed by carbene decomposition [21] [22]. The tricyclohexylphosphine ligands provide additional thermal stability due to their strong coordination to the ruthenium center [10] [23]. Storage recommendations specify maintaining the compound at 4°C under nitrogen atmosphere to preserve thermal integrity [1] [24].
Grubbs-type catalysts, which share structural similarities with this compound, typically begin to show signs of thermal decomposition at elevated temperatures, with the onset temperature depending on the specific ligand environment [8] [25]. The thermal stability is enhanced by the presence of bulky phosphine ligands that protect the metal center from decomposition pathways [10] [23].
The solubility characteristics of dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate are dominated by its highly lipophilic nature, as indicated by the calculated LogP value of 12.0378 [1]. This exceptionally high LogP value suggests very poor water solubility and high affinity for organic solvents [1] [26].
The compound is expected to show good solubility in non-polar and moderately polar organic solvents such as dichloromethane, toluene, and tetrahydrofuran, which are commonly used solvents for ruthenium carbene complexes [8] [10]. The presence of multiple cyclohexyl groups contributes significantly to the hydrophobic character of the molecule [9] [27]. The tetrafluoroborate counterion, while providing some ionic character, does not substantially improve water solubility due to the overwhelmingly hydrophobic nature of the organic ligands [16] [20].
Related ruthenium complexes with similar phosphine environments typically require organic solvents for dissolution and show limited compatibility with protic solvents [26] [27]. The compound's solubility profile makes it suitable for use in organic synthesis applications where water-free conditions are maintained [10] [23].
The stability characteristics of dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate are influenced by several structural factors [1] [20]. The compound requires storage under nitrogen atmosphere with protection from light, indicating sensitivity to both oxygen and photochemical degradation [1] [24]. This air sensitivity is typical of ruthenium carbene complexes, which can undergo oxidative decomposition in the presence of atmospheric oxygen [8] [10].
The stability of the complex is enhanced by the steric protection provided by the bulky tricyclohexylphosphine ligands, which shield the ruthenium center from unwanted interactions [9] [10]. The tetrafluoroborate counterion contributes to chemical stability by remaining non-coordinating and chemically inert under normal storage conditions [15] [18]. Temperature control is critical for maintaining compound integrity, with recommended storage at 4°C to minimize thermal decomposition pathways [1] [24].
Grubbs catalysts and related ruthenium carbene complexes demonstrate varying degrees of air stability, with some showing remarkable tolerance to atmospheric conditions while others require strict inert atmosphere handling [20] [28]. The specific ligand environment in this compound appears to necessitate careful handling protocols to maintain catalytic activity and structural integrity [1] [10].
The complete IUPAC nomenclature for this compound is dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate [1] [5]. This systematic name accurately describes the coordination environment around the ruthenium center, including the two chloride ligands, the tricyclohexylphosphine ligand, and the unique carbene moiety formed by the tricyclohexylphosphoranyl methylidene group [1] [29].
The molecular formula is established as C₃₇H₆₇BCl₂F₄P₂Ru, reflecting the complex composition of organic ligands, inorganic components, and the tetrafluoroborate counterion [1] [5] [30]. This formula accounts for all atoms present in the complex, including the extensive hydrocarbon framework provided by the cyclohexyl substituents on both phosphorus centers [1] [29].
Alternative nomenclature systems may refer to this compound using trade names such as Grubbs Catalyst C833 or Piers-Grubbs first generation catalyst, reflecting its relationship to other metathesis catalysts in the ruthenium carbene family [1] [5] [29]. These common names highlight the compound's position within the broader category of olefin metathesis catalysts [8] [31].
Property | Value |
---|---|
Molecular Weight | 832.66 g/mol |
Topological Polar Surface Area (TPSA) | 0 Ų |
LogP (Octanol-Water Partition Coefficient) | 12.0378 |
Hydrogen Bond Acceptors | 0 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 7 |
The molecular weight of 832.66 g/mol reflects the substantial size of this organometallic complex [1] [30]. The high molecular weight is primarily attributed to the presence of multiple cyclohexyl groups attached to both phosphorus centers, along with the ruthenium metal center and associated ligands [1] [5]. This molecular weight places the compound in the category of moderately large organometallic complexes suitable for homogeneous catalysis applications [8] [29].
The structural parameters reveal important characteristics about the compound's physical and chemical behavior [1]. The topological polar surface area of 0 Ų indicates the absence of readily accessible polar functional groups, consistent with the compound's poor water solubility [1] [16]. The rotatable bond count of 7 suggests moderate conformational flexibility, primarily arising from the cyclohexyl ring systems [1] [9].
Identifier Type | Value |
---|---|
CAS Registry Number | 1020085-61-3 |
MDL Number | MFCD15144782 |
SMILES Notation | Cl/Ru=C/P+(C2CCCCC2)C3CCCCC3.FB(F)F.P(C4CCCCC4)(C5CCCCC5)C6CCCCC6.[F-] |
The Chemical Abstracts Service (CAS) registry number 1020085-61-3 provides a unique identifier for this specific ruthenium complex [1] [24] [32]. This CAS number is essential for unambiguous identification in chemical databases and regulatory documentation [33] [34]. The MDL number MFCD15144782 serves as an additional database identifier used in various chemical information systems [1] [5] [30].
The SMILES (Simplified Molecular Input Line Entry System) notation provides a machine-readable representation of the molecular structure [1] [35]. This notation system allows for computational analysis and database searching while capturing the essential connectivity and stereochemical information of the complex [35]. The SMILES string reflects the ionic nature of the compound, with separate representations for the ruthenium complex cation and the tetrafluoroborate anion [1] [35].
Flammable